molecular formula C19H16O4 B15026055 8-acetyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one

8-acetyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one

Cat. No.: B15026055
M. Wt: 308.3 g/mol
InChI Key: GTMRKAQCTHBXJW-UHFFFAOYSA-N
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Description

8-acetyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one: is a synthetic derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are naturally occurring compounds found in many plants and have been used in various medicinal applications due to their anticoagulant, anti-inflammatory, and antimicrobial properties . The specific structure of this compound includes an acetyl group at the 8th position, a benzyloxy group at the 7th position, and a methyl group at the 4th position on the chromen-2-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-acetyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted coumarin derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 8-acetyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison:

  • Unique Structural Features: The presence of the benzyloxy group at the 7th position distinguishes 8-acetyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one from other similar compounds.
  • Biological Activity: The benzyloxy group enhances the compound’s lipophilicity, potentially increasing its ability to penetrate cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

8-acetyl-4-methyl-7-phenylmethoxychromen-2-one

InChI

InChI=1S/C19H16O4/c1-12-10-17(21)23-19-15(12)8-9-16(18(19)13(2)20)22-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3

InChI Key

GTMRKAQCTHBXJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OCC3=CC=CC=C3

Origin of Product

United States

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